N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide
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Description
Synthesis Analysis
The synthesis of adamantane-1,3,4-thiadiazole derivatives, including N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide, often involves the reaction of adamantane-containing compounds with thiadiazole precursors. For instance, the reaction of 1-adamantanecarbonyl chloride with specific carboxylic acid hydrazides has led to the formation of N-acyl adamantane-1-carbohydrazide derivatives, which are cyclized to produce various 1,3,4-thiadiazole derivatives through heating or treatment with phosphorus oxychloride (Kadi et al., 2007).
Molecular Structure Analysis
The molecular structure of adamantane-1,3,4-thiadiazole hybrids has been elucidated through crystallographic studies, revealing significant insights into their conformation and intermolecular interactions. Crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis of these derivatives show diverse orientations of the amino group and the strength of N–H⋯N hydrogen bonds among other noncovalent interactions, stabilizing their crystal structures (El-Emam et al., 2020).
Chemical Reactions and Properties
Adamantyl-thiadiazole derivatives are known for their participation in a variety of chemical reactions, contributing to their versatile chemical properties. These include their ability to undergo reactions with iodoethane and dimethylamine hydrochloride, yielding substituted ethylthio-1,3,4-oxadiazoles. Such reactivity opens avenues for further chemical modifications and exploration of their potential biological activities (El-Emam et al., 2004).
Safety And Hazards
Information on safety and hazards is not readily available. Researchers should exercise caution and follow standard laboratory safety protocols.
Future Directions
Further research could explore its potential therapeutic applications, optimize synthesis methods, and investigate its effects in various disease models.
Please note that this analysis is based on available scientific literature and may be subject to updates as new research emerges12. Always consult reliable sources for the most up-to-date information.
properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-2-12(19)16-14-18-17-13(20-14)15-6-9-3-10(7-15)5-11(4-9)8-15/h9-11H,2-8H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZOFUQGLVYAEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide |
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